molecular formula C12H20N4 B11881563 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine

1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine

Cat. No.: B11881563
M. Wt: 220.31 g/mol
InChI Key: AMHPMUMGIODGGG-UHFFFAOYSA-N
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Description

1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a unique structure combining an indazole moiety with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic reactionsKey reagents often include hydrazines, aldehydes, and amines, with reaction conditions involving solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-carboxylic acid and pyrrolidine-2,5-dione have similar ring structures but distinct functional groups and applications.

Uniqueness: 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to its combined indazole and pyrrolidine structure, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H20N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h9H,1-8,13H2,(H,14,15)

InChI Key

AMHPMUMGIODGGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN3CCC(C3)N

Origin of Product

United States

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